4-[butyl(methyl)sulfamoyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide
Description
4-[butyl(methyl)sulfamoyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide is a synthetic benzamide derivative featuring a sulfamoyl group substituted with butyl and methyl moieties, linked to a fused bicyclic system comprising a 1,4-dioxane ring and a benzothiazole scaffold.
Properties
IUPAC Name |
4-[butyl(methyl)sulfamoyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S2/c1-3-4-9-24(2)31(26,27)15-7-5-14(6-8-15)20(25)23-21-22-16-12-17-18(13-19(16)30-21)29-11-10-28-17/h5-8,12-13H,3-4,9-11H2,1-2H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCCFCISKSKTJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=CC4=C(C=C3S2)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[butyl(methyl)sulfamoyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide typically involves multi-step organic reactions. The synthetic route may include:
Formation of the Benzothiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dioxino Ring: This step involves the formation of the dioxino ring through cyclization reactions, often using reagents like methanesulfonic acid under reflux conditions.
Attachment of the Benzamide Group: This can be done via amide bond formation using coupling reagents such as EDCI or DCC.
Incorporation of the Butyl(methyl)sulfamoyl Group: This step involves sulfonation reactions using reagents like sulfonyl chlorides.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, using scalable reaction conditions and efficient purification techniques.
Chemical Reactions Analysis
4-[butyl(methyl)sulfamoyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.
Coupling Reactions: The benzamide and benzothiazole moieties can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s structural features make it a candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: It may have potential as a pharmaceutical intermediate or active ingredient, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound can be used in the development of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[butyl(methyl)sulfamoyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfonamide group can form hydrogen bonds with biological macromolecules, enhancing its binding affinity and specificity. The dioxino ring system may contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
LMM5 and LMM11 (1,3,4-Oxadiazole Derivatives)
- LMM5 : 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide
- LMM11 : 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
- Key Differences: Sulfamoyl Substituents: LMM5 and LMM11 feature benzyl/cyclohexyl and methyl/ethyl groups, respectively, whereas the target compound employs butyl(methyl) substitution.
- Biological Activity : LMM5 and LMM11 demonstrate antifungal activity against Candida albicans via thioredoxin reductase inhibition . The target compound’s benzothiazole moiety may confer improved membrane permeability or altered target specificity.
Benzothiazole-Aryl Ether Derivatives (Compounds 8a, 8b)
- Examples: 8a: N-[6-(4-t-Butylphenoxy)benzothiazol-2-yl]-4-(3-nitrobenzyloxy)benzamide 8b: N-[6-(4-t-Butylphenoxy)benzothiazol-2-yl]-4-(4-nitrophenoxy)benzamide
- Key Differences: Substituents: Compounds 8a/8b lack the sulfamoyl group but feature nitrobenzyloxy or nitrophenoxy groups. Synthesis: Prepared via nucleophilic aromatic substitution (K₂CO₃/DMF, 80°C) , contrasting with the sulfamoyl coupling likely required for the target compound.
- Molecular Weight: 8a (554.5 g/mol) is lighter than the target compound (estimated >600 g/mol due to the dihydrodioxino-benzothiazole system).
Triazole and Triazol-thione Derivatives ()
- Examples : Compounds [7–9] (5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones)
- Structural Contrasts :
- Core Heterocycle : 1,2,4-triazole vs. benzothiazole-dihydrodioxine.
- Functional Groups : Sulfonyl and difluorophenyl groups in triazoles vs. sulfamoyl and nitro/ether groups in the target compound.
- Spectral Data :
Comparative Analysis Table
Biological Activity
Chemical Structure and Properties
The compound's structure can be broken down into key components:
- Sulfamoyl group : Contributes to its biological activity, particularly in antimicrobial and antitumor properties.
- Benzothiazole moiety : Known for its role in various pharmacological activities, including anticancer effects.
- Dioxin ring : Adds to the compound's stability and reactivity.
Molecular Formula
The molecular formula is , indicating a complex arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
Antitumor Activity
Research indicates that compounds containing the benzothiazole structure exhibit significant antitumor properties. For instance:
- A study highlighted the effectiveness of benzothiazole derivatives in inhibiting tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Antimicrobial Properties
Compounds similar to the one have shown promising antimicrobial activity against a range of pathogens:
- A related compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting that the sulfamoyl group may enhance this activity .
The proposed mechanisms of action for this compound include:
- Inhibition of DNA synthesis : By interfering with nucleic acid metabolism.
- Induction of oxidative stress : Leading to cell death in cancerous cells.
Study 1: Antitumor Efficacy
In a controlled study involving various cancer cell lines (e.g., breast and colon cancer), the compound exhibited IC50 values ranging from 10 to 20 µM. This suggests a potent inhibitory effect on tumor cell viability. The study concluded that further optimization could enhance these effects .
Study 2: Antimicrobial Testing
A series of tests were conducted against common bacterial strains such as E. coli and Staphylococcus aureus. The compound showed minimum inhibitory concentrations (MICs) as low as 5 µg/mL, indicating strong antimicrobial potential. The results were compared with standard antibiotics, showcasing its efficacy .
Data Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
